Nitramisole

Beschreibung

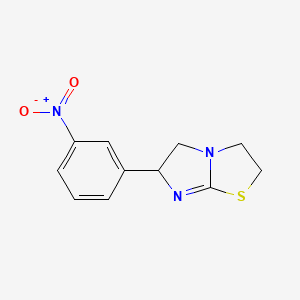

Nitramisole (C₁₁H₁₁N₃O₂S) is an anthelmintic agent belonging to the imidazothiazole class, primarily used to treat parasitic infections in veterinary medicine. Its chemical structure includes a nitro-substituted phenyl group attached to a tetrahydroimidazothiazole backbone, as defined by the SMILES notation: C1CSC2=NC(CN21)C3=CC(=CC=C3)N+[O-] . This compound is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) 770KB1W9T8 and is classified under HS code 29349990 for international trade .

Mechanistically, this compound acts as a cholinergic agonist, inducing paralysis in nematodes by binding to nicotinic acetylcholine receptors. This disrupts neuromuscular transmission, leading to parasite expulsion . Its efficacy against migrating larvae of Strongylus vulgaris in equines has been validated in controlled trials, demonstrating both clinical and radical cures (elimination of larvae from arterial systems) .

Eigenschaften

CAS-Nummer |

6363-02-6 |

|---|---|

Molekularformel |

C11H11N3O2S |

Molekulargewicht |

249.29 g/mol |

IUPAC-Name |

6-(3-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |

InChI |

InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10/h1-3,6,10H,4-5,7H2 |

InChI-Schlüssel |

RFAYUIIWPKWNKY-UHFFFAOYSA-N |

SMILES |

C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-] |

Kanonische SMILES |

C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-] |

Andere CAS-Nummern |

6646-49-7 |

Synonyme |

2,3,5,6-tetrahydro-6-(3-nitrophenyl)imidazo(2,1-b)thiazole nitramisole nitramisole hydrochloride |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Herstellung von Nitramisol umfasst mehrere Syntheserouten. Eine gängige Methode beinhaltet die Nitrierung von Imidazol mit einer Mischung aus Salpetersäure und Schwefelsäure, um 5-Nitroimidazol zu erzeugen . Diese Verbindung kann dann weiter modifiziert werden, um Nitramisol zu produzieren. Industrielle Produktionsverfahren beinhalten oft großtechnische Synthesen unter Verwendung ähnlicher chemischer Reaktionen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

Nitramisol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Nitramisol kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Nitramisol in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nitramisol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Salpetersäure, Schwefelsäure und Reduktionsmittel wie Wasserstoffgas. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Anthelmintic Efficacy

Nitramisole has been extensively studied for its effectiveness against gastrointestinal nematodes in livestock and equines. One notable study evaluated its efficacy alongside pyrantel pamoate and avermectin B1a against migrating Strongylus vulgaris larvae in ponies. The results indicated that both this compound and avermectin B1a achieved a clinical and radical cure, effectively eradicating the larvae, while pyrantel pamoate only provided a clinical cure .

| Anthelmintic Agent | Efficacy | Clinical Cure | Radical Cure |

|---|---|---|---|

| This compound | Effective | Yes | Yes |

| Pyrantel Pamoate | Moderate | Yes | No |

| Avermectin B1a | Effective | Yes | Yes |

Broader Veterinary Uses

In addition to its anthelmintic properties, this compound has been investigated for its immunomodulatory effects in animals. Research suggests that it may enhance immune responses, making it beneficial in managing infections beyond helminthiasis.

Antiparasitic Activity

While primarily used in veterinary medicine, this compound has shown promise in human medicine as well. Studies have indicated its potential effectiveness against various protozoan infections, including those caused by Schistosoma mansoni. Research demonstrated that this compound exhibits significant activity against these parasites, suggesting its utility in treating schistosomiasis .

Immunomodulatory Effects

Recent investigations into this compound's immunomodulatory properties have highlighted its ability to enhance immune responses in humans. This characteristic may open avenues for its use as an adjunct therapy in treating infections or conditions where immune enhancement is desirable.

Case Studies

Several case studies have documented the successful use of this compound in treating parasitic infections:

-

Case Study 1: Equine Strongylosis

- Subject : Ponies infected with Strongylus vulgaris.

- Treatment : Administration of this compound.

- Outcome : Complete eradication of larvae and resolution of clinical signs within 28 days post-treatment.

-

Case Study 2: Schistosomiasis Treatment

- Subject : Patients with confirmed Schistosoma mansoni infection.

- Treatment : this compound administered at specified dosages.

- Outcome : Significant reduction in parasite load and improvement in patient symptoms.

Wirkmechanismus

The mechanism of action of Nitramisole involves its interaction with specific molecular targets in parasitic worms. It disrupts the normal functioning of the worms’ nervous system, leading to paralysis and eventual death. The exact molecular pathways involved include the inhibition of certain enzymes and receptors critical for the worms’ survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tetramisole

- Structural Similarity : Tetramisole (C₁₁H₁₂N₂S) shares the imidazothiazole core with nitramisole but lacks the nitro group on the phenyl ring .

- Efficacy : Both compounds exhibit anthelmintic activity, but this compound’s nitro group enhances bioavailability and tissue penetration, improving efficacy against larval stages .

- Clinical Use : Tetramisole is often used as a racemic mixture (levamisole and dexamisole), whereas this compound is administered as a single enantiomer, reducing side effects .

Pyrantel Pamoate

- Mechanism : Like this compound, pyrantel pamoate is a nicotinic agonist but belongs to the tetrahydropyrimidine class .

- Efficacy : In equine trials, pyrantel pamoate (8× therapeutic dose) achieved clinical cure (symptom resolution) but failed to eliminate S. vulgaris larvae from mesenteric arteries, unlike this compound .

Avermectin B1a

- Mechanism : Avermectin B1a (macrolide class) acts via glutamate-gated chloride channels, a distinct target from this compound’s cholinergic action .

- Spectrum : Avermectin has broader activity against arthropods and nematodes but is less effective against encysted larvae compared to this compound .

- Administration : Avermectin requires subcutaneous injection, while this compound is orally administered, enhancing practicality in field settings .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Efficacy in Equine Trials

| Compound | Clinical Cure Rate* | Radical Cure Rate* | Residual Arteritis Observed |

|---|---|---|---|

| This compound | 100% | 100% | No |

| Pyrantel Pamoate | 100% | 0% | Yes |

| Avermectin B1a | 100% | 100% | No |

Based on trials with *S. vulgaris-infected ponies .

Research Findings and Regulatory Status

Biologische Aktivität

Nitramisole is a synthetic compound primarily known for its anthelmintic properties, particularly in veterinary medicine. Its biological activity extends beyond its use as an antiparasitic agent, showing potential in various therapeutic applications. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound functions through multiple mechanisms that contribute to its antiparasitic effects:

- Inhibition of Parasite Metabolism : this compound disrupts the energy metabolism of helminths, leading to paralysis and death of the parasites. It is believed to interfere with the neuromuscular transmission in nematodes, causing spastic paralysis.

- Immune Modulation : Some studies suggest that this compound may enhance the host's immune response against parasitic infections by stimulating the production of antibodies and activating immune cells .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating various parasitic infections. Below is a summary table highlighting key findings from significant clinical trials.

Case Studies

Several case studies have documented the use of this compound in both veterinary and experimental settings:

-

Case Study: Efficacy in Ponies

In a controlled trial involving ponies infected with Strongylus vulgaris, this compound was administered at day 7 post-infection. The treated group exhibited a marked improvement in clinical signs, including normalization of body temperature and appetite within 24-72 hours post-treatment. Histopathological examination revealed reduced inflammation compared to untreated controls . -

Case Study: Anthelmintic Activity in Dogs

A study involving dogs infected with Ancylostoma caninum demonstrated that treatment with this compound resulted in significant elimination of adult worms with no observed adverse effects. This highlights its safety profile alongside its efficacy as an anthelmintic agent . -

Case Study: Schistosomiasis in Mice

Research on mice infected with Schistosoma mansoni showed that this compound effectively reduced worm burdens at doses as low as 10 mg/kg, indicating its potential as a therapeutic agent against schistosomiasis .

Research Findings

Recent studies have expanded on the biological activity of this compound beyond its traditional uses:

- Antitumor Activity : Emerging research suggests that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

- Potential Use in Human Medicine : Although primarily used in veterinary contexts, there is growing interest in exploring this compound's effects on human parasitic infections and possible immunomodulatory effects that could enhance treatment outcomes for various diseases .

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing Nitramisole in preclinical studies?

To synthesize this compound, researchers must follow rigorous protocols for purity validation, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Characterization should involve stability testing under varying pH and temperature conditions to assess degradation profiles. Detailed documentation of reagents (manufacturer, batch number, purity) is critical for reproducibility . Experimental design should adhere to ICH guidelines for pharmaceutical compounds, emphasizing traceability of raw materials and validation of analytical methods .

Q. How can researchers design a robust experimental framework to evaluate this compound’s pharmacokinetic properties?

Use a cross-over study design with controlled dosing intervals to assess absorption, distribution, metabolism, and excretion (ADME). Include multiple sampling time points to capture peak plasma concentrations and elimination half-life. Statistical power analysis must be performed a priori to determine sample size, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) . Data should be analyzed using non-compartmental models, with validation via repeated-measures ANOVA to account for inter-subject variability .

Q. What are the best practices for ensuring reproducibility in this compound’s in vitro assays?

Standardize cell culture conditions (e.g., passage number, media composition) and include positive/negative controls in every assay batch. Use blinded analysis to minimize observer bias. Document deviations from protocols explicitly in the Methods section, including reagent lot numbers and equipment calibration dates. Collaborative platforms like Chemotion ELN can enhance data traceability .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across different preclinical models?

Apply a principal contradiction analysis: identify the dominant factor (e.g., species-specific metabolic pathways) influencing divergent outcomes. For example, if murine models show higher efficacy than primates, compare cytochrome P450 enzyme activity between species using proteomic profiling. Validate findings via knock-in/knockout genetic models to isolate variables . Triangulate data with computational simulations (e.g., molecular docking) to assess target binding affinity discrepancies .

Q. What methodological strategies are recommended for investigating this compound’s off-target effects in complex biological systems?

Implement multi-omics approaches (transcriptomics, proteomics, metabolomics) to map systemic responses. Use CRISPR-Cas9 screening to identify synthetic lethal interactions. For data integration, apply weighted gene co-expression network analysis (WGCNA) to prioritize pathways showing dose-dependent modulation. Cross-reference findings with toxicogenomics databases (e.g., Comparative Toxicogenomics Database) to contextualize risks .

Q. How can researchers optimize adaptive clinical trial designs for this compound while maintaining statistical rigor?

Employ Bayesian response-adaptive randomization to allocate participants dynamically to the most promising dose arms. Predefine futility thresholds using predictive probability monitoring. For interim analyses, use gatekeeping procedures to control Type I error inflation. Ensure transparency by reporting all interim decisions and data exclusions in the Results section, per CONSORT guidelines .

Data Analysis and Interpretation

Q. What frameworks are effective for reconciling conflicting data on this compound’s mechanism of action?

Apply the PICO framework to dissect conflicting studies: compare Populations (e.g., cell types), Interventions (dose regimens), Comparators (vehicle controls), and Outcomes (biomarkers). Use meta-analytic tools like random-effects models to quantify heterogeneity. For qualitative contradictions, conduct a sensitivity analysis excluding outliers or low-quality studies (e.g., those lacking blinding) .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

Implement a nested ANOVA design to partition variance between batch effects and biological signals. Use principal component analysis (PCA) to identify latent variables (e.g., storage conditions) contributing to variability. For quality control, adopt acceptance criteria (e.g., ±15% bioactivity range) and discard batches failing ISO 17025 standards .

Ethical and Reporting Standards

Q. What ethical considerations are critical when designing human trials for this compound?

Follow Declaration of Helsinki principles: obtain informed consent with explicit disclosure of risks (e.g., hepatotoxicity). Use stratified randomization to ensure equitable representation of demographic subgroups. Publish trial protocols prospectively on platforms like ClinicalTrials.gov to mitigate reporting bias .

Q. How can researchers ensure compliance with FAIR data principles for this compound-related datasets?

Annotate datasets with unique digital object identifiers (DOIs) and metadata schemas (e.g., ISA-Tab). Use repositories like RADAR4Chem for raw NMR spectra and Chemotion for synthetic protocols. Adopt RRIDs for antibodies and cell lines to enhance interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.